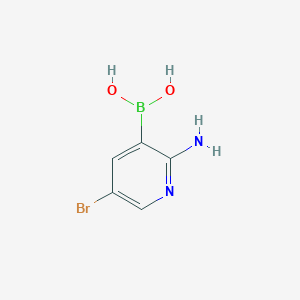
Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a dioxaborolane moiety. The presence of the dioxaborolane group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Métodos De Preparación
The synthesis of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the preparation of the pyridine derivative, which is then coupled with the pyrrolidine derivativeThe reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being commonly used .
Análisis De Reacciones Químicas
This compound is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: Utilizes palladium catalysts and bases to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine and pyrrolidine rings can undergo various oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: The dioxaborolane group can be substituted with other functional groups using suitable reagents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals
Mecanismo De Acción
The mechanism of action of this compound primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate include:
- Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
These compounds share the dioxaborolane group, making them useful in similar types of reactions. the presence of different ring structures (pyridine, thiophene, piperidine) imparts unique properties and reactivity to each compound .
Propiedades
Fórmula molecular |
C20H31BN2O4 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H31BN2O4/c1-18(2,3)25-17(24)23-11-10-14(13-23)16-9-8-15(12-22-16)21-26-19(4,5)20(6,7)27-21/h8-9,12,14H,10-11,13H2,1-7H3 |
Clave InChI |
GOBMXXAZANPUNY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCN(C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


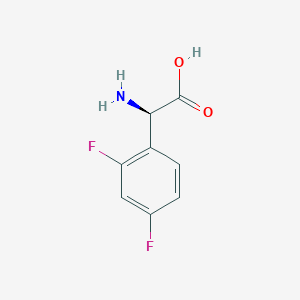

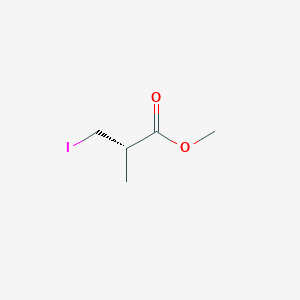
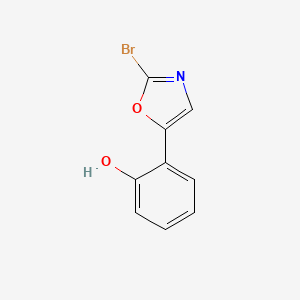
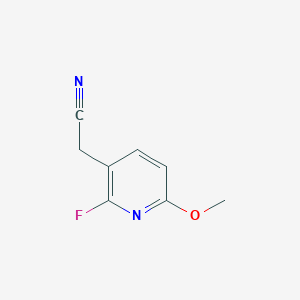

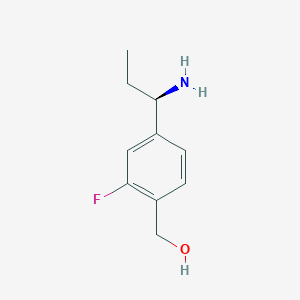
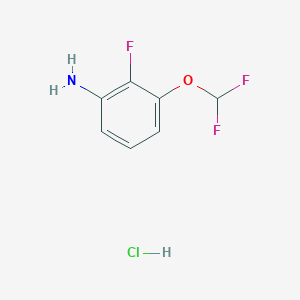



![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
